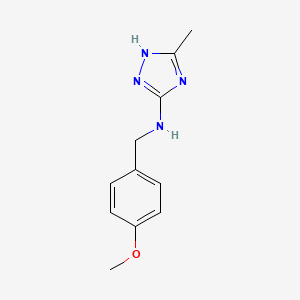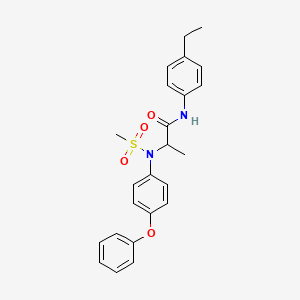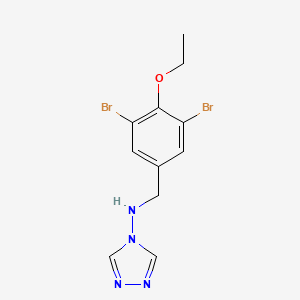![molecular formula C16H16BrNO2 B15152677 4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B15152677.png)
4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and 4-propylphenol. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL typically involves the condensation reaction between 5-bromosalicylaldehyde and 4-propylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL has several scientific research applications:
作用機序
The mechanism of action of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .
類似化合物との比較
Similar Compounds
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE: Similar structure but different functional groups, leading to varied biological activities.
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE: Contains additional pharmacophore sites, enhancing its antimicrobial properties.
Uniqueness
2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-PROPYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial properties makes it a valuable compound in various research fields.
特性
分子式 |
C16H16BrNO2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-propylphenol |
InChI |
InChI=1S/C16H16BrNO2/c1-2-3-11-4-6-16(20)14(8-11)18-10-12-9-13(17)5-7-15(12)19/h4-10,19-20H,2-3H2,1H3 |
InChIキー |
ONAVHMLUYSFFAE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B15152599.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B15152603.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15152607.png)
![N-(4-chlorophenyl)-2-[2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide](/img/structure/B15152615.png)
![2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B15152616.png)
![N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide](/img/structure/B15152634.png)
![1-[2-Methyl-6-(propan-2-yl)phenyl]-3-phenylthiourea](/img/structure/B15152643.png)


![3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B15152673.png)
![2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B15152689.png)
![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)
![4-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15152698.png)

